Product packaging for 3,5-dibroMothiophene-2-carboxaMide(Cat. No.:CAS No. 111860-06-1)

3,5-dibroMothiophene-2-carboxaMide

Cat. No.: B596115
CAS No.: 111860-06-1
M. Wt: 284.96 g/mol
InChI Key: DNTNPJIUEVMHHF-UHFFFAOYSA-N
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Description

3,5-Dibromothiophene-2-carboxamide is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery, primarily utilized for the development of novel therapeutic agents. Its core structure, the thiophene-2-carboxamide scaffold, is recognized as a privileged framework in the design of biologically active compounds . Research on highly similar analogues, particularly those with bromine substitutions, has demonstrated considerable potential in oncology. For instance, compounds based on the 5-bromothiophene-2-carboxamide structure have shown potent and selective cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanism of action for these related compounds involves the induction of apoptosis (programmed cell death) through the activation of executioner caspases 3/7 and the disruption of mitochondrial membrane potential . Furthermore, this chemical scaffold serves as a critical building block for constructing more complex molecules that can target specific proteins, such as receptor tyrosine kinases (e.g., EGFR) and tubulin, which are well-validated targets in cancer therapy . Beyond oncology, the thiophene carboxamide core is also a valuable precursor in the exploration of new antimicrobials and antioxidants, highlighting its versatility across multiple drug discovery domains . This product is intended for research and development purposes to further explore these and other potential applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

111860-06-1

Molecular Formula

C5H3Br2NOS

Molecular Weight

284.96 g/mol

IUPAC Name

3,5-dibromothiophene-2-carboxamide

InChI

InChI=1S/C5H3Br2NOS/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H2,8,9)

InChI Key

DNTNPJIUEVMHHF-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Br)C(=O)N)Br

Canonical SMILES

C1=C(SC(=C1Br)C(=O)N)Br

Synonyms

3,5-dibroMothiophene-2-carboxaMide

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3,5 Dibromothiophene 2 Carboxamide

Reactivity of Bromine Substituents in Cross-Coupling Chemistry

The presence of two bromine atoms on the thiophene (B33073) ring of 3,5-dibromothiophene-2-carboxamide provides two reactive sites for palladium-catalyzed cross-coupling reactions. The distinct electronic and steric environments of the C3 and C5 positions lead to differences in their reactivity, enabling selective functionalization.

Regioselectivity and Site-Selectivity in Palladium-Catalyzed Transformations

The regioselectivity of cross-coupling reactions involving di- or polyhalogenated heteroarenes is a critical aspect of synthetic chemistry, allowing for the controlled introduction of substituents. In the case of substituted dibromothiophenes, the position of the substituents plays a significant role in directing the outcome of palladium-catalyzed reactions. psu.edu

Studies on related dibromothiophene systems, such as methyl 4,5-dibromothiophene-2-carboxylate and ethyl 3,5-dibromothiophene-2-carboxylate, have shown that regioselective cross-coupling often occurs at the carbon atom adjacent to the sulfur atom. psu.edu This preference is attributed to the extremely facile oxidative addition at the C–Br bond next to the sulfur. psu.edu For this compound, the carboxamide group at the C2 position is electron-withdrawing, which can influence the reactivity of the adjacent C3-Br bond. psu.edu This increased reactivity at the C3 position necessitates strict control of reaction conditions to achieve selective monosubstitution at the C5 position. psu.edu

The choice of catalyst and reaction conditions can dramatically influence the site-selectivity. For instance, in the Suzuki-Miyaura coupling of 3,5-dibromo-2-pyrone, C3-selectivity is observed, which aligns with the greater electron deficiency at this position as indicated by 13C NMR shifts. nih.gov Conversely, in other dihalogenated systems, switching the palladium catalyst's ligand can reverse the site-selectivity. scispace.comrsc.org This highlights the potential to control the reaction outcome at either the C3 or C5 position of this compound by carefully selecting the catalytic system.

Influence of Ligand Systems and Reaction Conditions on Reaction Outcomes

The outcome of palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of ligand system and the specific reaction conditions employed. These factors can affect catalyst stability, activity, and, crucially, the selectivity of the reaction.

Ligand Effects: The nature of the phosphine (B1218219) ligand coordinated to the palladium center is a key determinant of reactivity and selectivity. Sterically demanding and electron-rich phosphine ligands, such as P(t-Bu)3 and DavePhos, are known to increase the nucleophilicity of the Pd(0) center. nih.gov This enhancement facilitates the oxidative addition step, which is often rate-limiting, particularly with less reactive aryl chlorides. nih.gov The steric bulk of these ligands can also promote the final reductive elimination step. nih.govuva.es In the context of dihaloarenes, different ligands can lead to a switch in site-selectivity. For example, in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine, using a dppf-based catalyst favors reaction at the C3 position, while a Q-Phos-based catalyst directs the reaction to the C5 position. scispace.comrsc.org This demonstrates the power of ligand choice in controlling the regiochemical outcome.

Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that must be optimized for successful and selective cross-coupling. researchgate.net For instance, in the Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, the amount of water in the solvent system was found to be crucial to avoid dehalogenation side reactions. nih.gov Temperature can also play a significant role; in some systems, lower temperatures have been shown to favor complete selectivity, albeit with slower reaction rates. psu.edu The choice of base is also critical, with common bases including potassium carbonate, cesium carbonate, and various alkoxides. rsc.orgnih.gov The interplay between the ligand, solvent, and base can be complex, and optimal conditions are often substrate-dependent. whiterose.ac.uk

Catalyst System (Pd Precatalyst/Ligand)SubstrateObserved SelectivityReference
Pd(OAc)₂/dppf3,5-dichloropyridazineC3 selectivity rsc.org
Pd(OAc)₂/Q-Phos3,5-dichloropyridazineC5 selectivity rsc.org
Pd₂(dba)₃/AsPh₃ethyl 3,5-dibromothiophene-2-carboxylateSelective C5 monosubstitution psu.edu
Pd(PPh₃)₄4,5-dibromothiophene-2-carboxaldehydeC5 selectivity nih.gov

Mechanistic Pathways of Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. psu.edulibretexts.orgacs.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) complex, displacing the halide. psu.edulibretexts.org This step forms a diorganopalladium(II) intermediate. The rate of transmetalation can be influenced by the nature of the organometallic reagent, the base used, and the ligands on the palladium. Mechanistic studies on related dibromothiophene systems suggest that transmetalation can be the rate-determining step in the catalytic cycle. psu.edu

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the product. libretexts.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. csbsju.edu The steric and electronic properties of the ligands on the palladium complex can also influence the rate of reductive elimination. nih.gov

Transformations Involving the Thiophene Ring System

The thiophene ring in this compound is an aromatic system, but its reactivity is significantly influenced by the presence of the two bromine atoms and the electron-withdrawing carboxamide group.

Potential for Electrophilic Aromatic Substitution (if applicable given halogenation)

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring predominantly at the 2- and 5-positions. chemenu.comchemicalbook.com However, the presence of strongly deactivating groups, such as halogens and a carboxamide group, on the thiophene ring of this compound makes further electrophilic aromatic substitution challenging.

The bromine atoms and the carboxamide group are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. The only available position for substitution is the C4 position. Given the deactivating nature of the existing substituents, forcing conditions would likely be required for any further electrophilic substitution to occur. Reactions like nitration or Friedel-Crafts acylation, which are common for activated aromatic systems, would be difficult to achieve on this highly deactivated ring. minia.edu.egnptel.ac.in

Exploration of Ring-Opening or Rearrangement Reactions

While the thiophene ring is generally stable, certain conditions can lead to ring-opening or rearrangement reactions. For instance, treatment with Raney nickel can cause desulfurization and ring-opening. chemicalbook.com However, under the conditions typically employed for cross-coupling reactions, the thiophene ring is expected to remain intact.

Rearrangement reactions of substituted thiophenes are less common but can occur under specific stimuli, such as photochemical conditions. chemicalbook.com There is no specific information found in the search results to suggest that this compound readily undergoes rearrangement reactions under typical synthetic conditions. More complex transformations, such as intramolecular cyclizations, can be designed starting from functionalized thiophenes, but these are multi-step processes rather than direct rearrangements of the parent molecule.

Mechanistic Elucidation of Key Synthetic and Transformation Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways.

Mechanistic studies, particularly for the palladium-catalyzed cross-coupling reactions of the bromine substituents, have provided significant insights. While many studies focus on the more synthetically accessible ester derivatives, the mechanistic principles are directly applicable to the carboxamide.

A detailed investigation into the site-selective Suzuki cross-coupling reactions of ethyl 3,5-dibromothiophene-2-carboxylate revealed key kinetic dependencies. The study monitored the reaction progress using NMR spectroscopy and found that the regioselectivity and rate of the coupling are highly dependent on the reaction conditions, including the palladium catalyst, ligand, base, and temperature psu.edu. Through these kinetic analyses, it was proposed that the transmetalation step, rather than oxidative addition or reductive elimination, is the rate-determining step in the catalytic cycle for these substrates psu.edu. For instance, the reaction of ethyl 3,5-dibromothiophene-2-carboxylate with arylboronic acids showed that lower temperatures favored selective coupling at the C5 position, while higher temperatures could lead to disubstitution psu.edu.

SubstrateReaction TypeKey FindingMethodologyReference
Ethyl 3,5-dibromothiophene-2-carboxylatePd-catalyzed Suzuki CouplingTransmetalation is the proposed rate-determining step.NMR monitoring of reaction progress. psu.edu
DibromothiophenesPd-catalyzed Suzuki CouplingReaction temperature significantly influences regioselectivity and rate.Analysis of product distribution under various conditions. psu.edu
SCS PalladacyclesHeck CouplingHammett correlations suggest electrophilic addition of the aryl halide is not the rate-determining step.Kinetic studies, Hammett plots. researchgate.net

Computational studies on related thiophene sulfonamides have also been used to determine thermodynamic parameters, calculating HOMO-LUMO energy gaps to predict compound stability and reactivity researchgate.net. Such theoretical approaches could similarly be applied to the reaction pathways of this compound to complement experimental kinetic data.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not prominently reported, the methodology is broadly applicable to understanding its reactivity.

For example, to unequivocally determine the source of the oxygen atom in the hydrolysis of the carboxamide to the carboxylic acid, the reaction could be performed in water enriched with the oxygen-18 isotope (H₂¹⁸O). Mass spectrometry analysis of the resulting 3,5-dibromothiophene-2-carboxylic acid product would confirm the incorporation of the ¹⁸O atom from the solvent, validating the proposed nucleophilic attack mechanism mdpi.com.

Similarly, nitrogen-15 (B135050) (¹⁵N) labeling of the amide nitrogen could be employed to follow its fate during reduction or N-functionalization reactions. In reduction with LiAlH₄, the formation of a ¹⁵N-labeled amine would provide clear evidence of the reaction pathway.

Furthermore, deuterium (B1214612) labeling can be used to probe kinetic isotope effects (KIE). For instance, in metal-catalyzed C-H activation or certain cross-coupling steps, replacing a relevant hydrogen atom with deuterium could alter the reaction rate, providing insight into which bonds are broken in the rate-determining step. Protocols for deuterium labeling of aldehydes using potassium formate (B1220265) (DCO₂K) have been developed for related catalytic systems and could be adapted for mechanistic studies researchgate.net. Carbon-13 (¹³C) labeling of the carbonyl group could also be used to track the carbon skeleton in reactions involving decarboxylation or rearrangement researchgate.netimist.ma.

Advanced Spectroscopic and Structural Characterization Methodologies for 3,5 Dibromothiophene 2 Carboxamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3,5-dibromothiophene-2-carboxamide is anticipated to be relatively simple, showcasing key signals that confirm its structure. The thiophene (B33073) ring possesses a single proton at the C4 position, which is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift would be influenced by the electron-withdrawing effects of the two bromine atoms and the carboxamide group. For comparison, the protons of 2,5-dibromothiophene (B18171) appear as a singlet at approximately 6.83 ppm chemicalbook.com. The amide protons (-CONH₂) would typically present as two broad singlets, the chemical shifts of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. For this compound, five distinct carbon signals are expected:

C=O: The carbonyl carbon of the amide group, typically resonating in the downfield region of 160-170 ppm.

C2, C3, C5: The carbon atoms of the thiophene ring. The carbons directly attached to the bromine atoms (C3 and C5) would show shifts influenced by the heavy atom effect, while the carbon bearing the carboxamide group (C2) and the protonated carbon (C4) will also have characteristic chemical shifts.

C4: The protonated carbon of the thiophene ring.

The following table provides expected ¹³C NMR chemical shift ranges for this compound, extrapolated from general knowledge of substituted thiophenes.

Carbon AtomExpected Chemical Shift (ppm)Multiplicity (Proton-Coupled)
C=O160 - 165Singlet
C2140 - 145Singlet
C4130 - 135Doublet
C3115 - 120Singlet
C5110 - 115Singlet

This is an interactive data table. Users can sort and filter the data as needed.

While 1D NMR is often sufficient for simple analogs, complex derivatives of this compound may require advanced 2D NMR techniques for complete structural assignment.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In a more complex analog with multiple ring protons, COSY would be invaluable for establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signal for C4 through its correlation with the H4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between protons and carbons. For instance, correlations would be expected between the H4 proton and carbons C2, C3, and C5, as well as between the amide protons and the carbonyl carbon (C=O) and C2.

Solid-State NMR (ssNMR): For insoluble analogs or to study the solid-state structure, ssNMR can provide information on molecular conformation and packing, which may differ from the solution state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and probing molecular vibrations. The analysis of 2-thiophene carboxylic acid provides a foundation for interpreting the spectra of its dibrominated amide derivative iosrjournals.org.

Key expected vibrational modes for this compound include:

N-H Stretching: The amide group will show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹.

C-H Stretching: The aromatic C-H stretch of the single proton on the thiophene ring is expected in the 3000-3100 cm⁻¹ region iosrjournals.org.

C=O Stretching (Amide I band): A strong, characteristic absorption band for the carbonyl group is expected around 1640-1680 cm⁻¹.

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, typically appears near 1600-1640 cm⁻¹.

Thiophene Ring Vibrations: C=C stretching vibrations of the thiophene ring are expected in the 1300-1550 cm⁻¹ region iosrjournals.org.

C-Br Stretching: The carbon-bromine stretching vibrations will appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The following table summarizes the expected key vibrational frequencies.

Functional Group/VibrationExpected Wavenumber (cm⁻¹)Intensity
Amide N-H Stretch3100 - 3400Medium
Aromatic C-H Stretch3000 - 3100Weak
Amide C=O Stretch (Amide I)1640 - 1680Strong
Amide N-H Bend (Amide II)1600 - 1640Medium
Thiophene C=C Stretch1300 - 1550Medium
C-Br Stretch500 - 600Strong

This is an interactive data table. Users can sort and filter the data as needed.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₅H₃Br₂NOS), the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This would result in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The predicted monoisotopic mass is approximately 282.83 Da uni.lu.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places.

The fragmentation of the molecular ion under electron impact (EI) would likely proceed through several pathways:

Loss of the amide group: Cleavage of the C-C bond between the thiophene ring and the carbonyl group can result in the loss of a ·CONH₂ radical.

Loss of bromine: Ejection of a bromine radical (·Br) is a common fragmentation pathway for brominated aromatic compounds.

Ring fragmentation: Subsequent fragmentation of the thiophene ring can lead to smaller charged fragments.

The following table lists predicted m/z values for various adducts of the parent molecule, which are useful in soft ionization techniques like electrospray ionization (ESI) uni.lu.

AdductPredicted m/z
[M+H]⁺283.83748
[M+Na]⁺305.81942
[M-H]⁻281.82292
[M+NH₄]⁺300.86402
[M+K]⁺321.79336

This is an interactive data table. Users can sort and filter the data as needed.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

For this compound, a crystallographic study would reveal:

Molecular Conformation: The planarity of the thiophene ring and the orientation of the carboxamide group relative to the ring.

Supramolecular Interactions: The presence of intermolecular interactions such as hydrogen bonding between the amide N-H protons and the carbonyl oxygen of neighboring molecules. These interactions dictate the crystal packing and influence the physical properties of the material. Halogen bonding involving the bromine atoms may also play a role in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice. For the related structure C₂₂H₂₂Br₄O₂S₂, the crystal system is monoclinic with the following unit cell parameters: a = 13.0156 Å, b = 7.8157 Å, c = 12.2264 Å, and β = 101.027° nih.gov.

A full crystallographic analysis would provide a detailed picture of the solid-state architecture, which is essential for understanding structure-property relationships in materials science applications.

Investigation of Intermolecular Hydrogen Bonding Networks

The investigation of intermolecular hydrogen bonding in analogs of this compound is crucial for understanding their solid-state structures and material properties. The primary functional group responsible for forming these networks is the carboxamide moiety (-CONH₂). This group features two hydrogen bond donors (the N-H protons) and a potent hydrogen bond acceptor (the carbonyl oxygen atom), allowing for the formation of robust and predictable supramolecular assemblies.

In addition to crystallography, spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can provide evidence of hydrogen bonding. In the solid state, the N-H stretching vibrations of the amide group are typically observed at lower frequencies and appear broader compared to their frequencies in dilute, non-polar solutions, a characteristic shift indicative of hydrogen bond formation.

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings. nih.gov These calculations can determine the strength and nature of hydrogen bonds and help rationalize the observed crystal packing. In various thiophene-carboxamide derivatives, DFT studies have been used to analyze the electronic properties and confirm the involvement of the amide group in intramolecular or intermolecular hydrogen bonding. nih.gov For example, analysis of a 3-hydroxy thiophene carboxamide derivative showed an intermolecular H-bond with a length of 2.99 Å. nih.gov

Table 1: Representative Hydrogen Bond Parameters in Thiophene Carboxamide Analogs

Interacting AtomsBond TypeTypical Distance (Å)Reference
N-H···O=CIntermolecular~2.9 - 3.1 nih.gov
C-H···OIntermolecular~3.0 - 3.5 researchgate.net

Characterization of Halogen Bonding and π-π Stacking Interactions in Crystalline Architectures

Beyond hydrogen bonding, the crystalline architectures of this compound analogs are significantly influenced by other non-covalent interactions, namely halogen bonding and π-π stacking. The presence of two bromine atoms on the thiophene ring makes these interactions particularly relevant.

Halogen Bonding: Halogen bonding is a highly directional interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). In this compound analogs, the bromine atoms can engage in halogen bonds with suitable acceptors, such as the carbonyl oxygen or the thiophene sulfur atom of a neighboring molecule. The strength and geometry of these C-Br···O or C-Br···S interactions can be a critical factor in crystal engineering. rsc.org Studies on co-crystals involving halogenated aromatic compounds have demonstrated that strong C–I⋯N halogen bonds can successfully compete with other interactions to direct molecular assembly. rsc.org The synergistic effects of halogen bonding and other non-covalent forces are recognized as a significant tool in the design of organic electronic materials. rsc.org

π-π Stacking Interactions: The aromatic thiophene ring facilitates π-π stacking interactions, which contribute to the stabilization of the crystal structure. These interactions involve the face-to-face or offset stacking of thiophene rings from adjacent molecules. The electronic nature of the ring, modified by the electron-withdrawing bromine atoms and carboxamide group, influences the geometry and strength of these stacking arrangements. In the crystal structures of related compounds, π-π stacking is often observed to work cooperatively or competitively with hydrogen and halogen bonding. rsc.orgnih.gov For instance, analyses of similar molecular systems have revealed π-π stacking interactions with centroid-to-centroid (Cg∙∙∙Cg) distances typically ranging from 3.5 Å to 3.8 Å. mdpi.com In some thiophene derivatives, π-π stacking between the aryl groups has been observed with distances around 3.83 Å. nih.gov

The interplay between these forces is complex; in some crystal structures, halogen bonding dominates the assembly, while in others, π-π stacking is the primary organizing interaction. rsc.org X-ray crystallography remains the most powerful technique for the unambiguous characterization of these interactions, providing precise measurements of intermolecular distances and angles that define halogen bonds and π-π stacking geometries. rsc.org

Table 2: Typical Interaction Geometries in Thiophene-Based Crystalline Architectures

Interaction TypeInteracting GroupsTypical Distance (Å)Reference
Halogen Bond (C-X···A)C-Br···O=C< Sum of van der Waals radii rsc.org
π-π StackingThiophene Ring ↔ Thiophene RingCg···Cg ≈ 3.5 - 3.8 nih.govmdpi.com

Computational and Theoretical Studies on 3,5 Dibromothiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 3,5-dibromothiophene-2-carboxamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its fundamental electronic properties and most stable three-dimensional arrangement.

Molecular Geometry and Conformational Landscape Analysis

Geometry optimization is a primary step in computational chemistry, seeking to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this process would yield precise data on bond lengths (e.g., C-C, C-S, C-Br, C=O, C-N), bond angles, and dihedral angles.

Furthermore, a conformational landscape analysis would be necessary to identify the different spatial arrangements (conformers) of the carboxamide group relative to the thiophene (B33073) ring and to determine their relative stabilities. This is crucial as the molecular conformation influences its physical, chemical, and biological properties. Without specific studies, a data table of these geometric parameters cannot be provided.

HOMO-LUMO Energy Levels and Band Gap Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the specific energy values for these orbitals, allowing for the prediction of its electronic behavior. Lacking specific literature, a data table of these values is unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, an MEP map would identify:

Negative regions (typically colored red or yellow): These are areas rich in electrons, such as around the oxygen and sulfur atoms, and are susceptible to electrophilic attack.

Positive regions (typically colored blue): These are electron-deficient areas, often around hydrogen atoms (especially the amide N-H), indicating sites for nucleophilic attack.

The MEP map provides valuable insights into non-covalent interactions and potential reaction sites. A specific visual representation or detailed analysis for the target molecule is not available in the current literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Models

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. For this compound, this would help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

IR (Infrared): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific bands to molecular vibrations like C=O stretching, N-H stretching and bending, and C-Br stretching.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*) for this compound.

Without dedicated computational studies, a data table of these predicted spectroscopic parameters cannot be compiled.

Analysis of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule.

Electrophilicity Index, Chemical Hardness, and Chemical Softness

These descriptors are defined as follows:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): This index measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated using the chemical potential (μ) and hardness (η) as ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2.

These quantitative descriptors would provide a deeper understanding of the reactivity of this compound. However, the absence of HOMO and LUMO energy data in the literature for this specific compound makes it impossible to calculate and present these values.

Ionization Potential and Electron Affinity Calculations

Detailed calculations of the ionization potential (IP) and electron affinity (EA) for this compound have not been specifically reported. However, studies on related brominated thiophenes provide a framework for understanding these properties. For instance, research on the double photoionization of 3-bromothiophene (B43185) and 3,4-dibromothiophene (B32776) has been conducted, offering experimental and theoretical insights into their electronic structure.

Generally, the ionization potential, the energy required to remove an electron, and the electron affinity, the energy released upon adding an electron, are crucial quantum chemical descriptors. For this compound, these values would be influenced by the electron-withdrawing nature of the two bromine atoms and the carboxamide group, as well as the aromatic thiophene ring. Theoretical calculations, typically employing methods such as Density Functional Theory (DFT) or more advanced ab initio techniques, would be necessary to predict these values accurately. Such calculations would provide insight into the compound's redox properties and its potential behavior in electronic applications.

A hypothetical data table for the calculated ionization potential and electron affinity is presented below to illustrate how such data would be reported.

Table 1: Hypothetical Calculated Electronic Properties of this compound

Property Value (eV)
Ionization Potential (IP) Data not available

Simulation of Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Computational methods are invaluable for dissecting these interactions and predicting crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis would be instrumental in characterizing the non-covalent interactions involving this compound. This method analyzes the topology of the electron density to identify bond critical points (BCPs) and characterize the nature of chemical bonds and intermolecular contacts.

For this molecule, QTAIM analysis would likely reveal a variety of interactions, including hydrogen bonds involving the amide group (N-H···O), halogen bonds (Br···O or Br···N), and weaker van der Waals interactions. The properties of the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of these interactions, distinguishing between shared (covalent) and closed-shell (non-covalent) interactions. While no specific QTAIM studies on this compound are published, research on other halogenated organic compounds consistently demonstrates the utility of this approach in understanding their supramolecular chemistry.

Non-Covalent Interaction (NCI) Plot Analysis

Complementary to QTAIM, Non-Covalent Interaction (NCI) plot analysis provides a visual representation of non-covalent interactions in three-dimensional space. This technique is based on the electron density and its reduced density gradient. The resulting plots display isosurfaces that are colored to indicate the type and strength of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

An NCI plot analysis of this compound would allow for the visualization of the spatial distribution of intermolecular forces, highlighting the regions of the molecule that are most involved in crystal packing. This would provide a more intuitive understanding of how individual molecules assemble into a larger supramolecular structure.

Force Field and Molecular Dynamics Simulations for Supramolecular Assembly Prediction

To investigate the dynamic aspects of supramolecular assembly, force field-based molecular dynamics (MD) simulations are a powerful tool. These simulations model the movement of atoms and molecules over time, governed by a set of classical mechanics equations and a force field that describes the potential energy of the system.

For this compound, MD simulations could be employed to predict the most stable crystal packing arrangements and to study the thermodynamics of self-assembly. By simulating a system of multiple molecules, it is possible to observe how they aggregate and organize, providing insights into the resulting crystal morphology. The choice of an appropriate force field that accurately describes the interactions of the brominated thiophene system would be critical for the reliability of such simulations. While specific MD studies on this compound are not available, the methodology has been widely applied to a vast range of organic molecules to successfully predict their solid-state structures.

Applications of 3,5 Dibromothiophene 2 Carboxamide in Advanced Materials and Organic Synthesis

Role as a Key Building Block in Organic Synthesis

The strategic placement of reactive bromine atoms and a versatile carboxamide functional group makes 3,5-dibromothiophene-2-carboxamide a pivotal intermediate in the synthesis of diverse and complex organic molecules.

The presence of bromine atoms on the thiophene (B33073) ring of this compound facilitates its use in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com These reactions allow for the introduction of various aryl, alkenyl, or alkynyl moieties, enabling the construction of intricate thiophene-containing heterocyclic systems. smolecule.com

Research has demonstrated the importance of the halogenated thiophene ring, conjugated to an amide bond at the 2-position, for biological activity in certain contexts. jst.go.jp For instance, in the development of anti-norovirus agents, derivatives of thiophene carboxamides have been synthesized and evaluated. A study identified a series of heterocyclic carboxamides, where initial findings pointed to the significance of halogen substituents on the heterocyclic core. jst.go.jp Specifically, a 3,5-dibromothiophene derivative, when combined with other heterocyclic fragments, showed potent antiviral activity, highlighting the utility of this scaffold in medicinal chemistry research. jst.go.jp The synthesis of these complex heterocycles often involves the coupling of the dibrominated thiophene core with other heterocyclic amines to form an amide linkage. jst.go.jp

Compound Class Synthetic Application Significance Reference
Thiophene-benzothiazole carboxamidesSynthesis of hybrid molecules with potential anti-norovirus activity.The 3,5-dibromo substitution pattern was found to be a key feature for potent biological activity in the synthesized analogs. jst.go.jp jst.go.jp
General Thiophene HeterocyclesBuilding block for diverse thiophene derivatives via cross-coupling reactions.The bromine atoms serve as handles for introducing a wide range of functional groups. smolecule.com smolecule.com

The this compound scaffold allows for a high degree of functionalization. The bromine atoms can be selectively replaced through various substitution reactions, while the carboxamide group itself can be involved in further chemical transformations. smolecule.com This dual reactivity enables the creation of a wide array of thiophene derivatives with tailored properties for applications in materials science and pharmaceutical research. smolecule.com

The synthesis of these functionalized scaffolds often starts from the corresponding carboxylic acid, 3,5-dibromothiophene-2-carboxylic acid, which is then converted to the carboxamide. The carboxylic acid precursor can be synthesized through methods such as the bromination of thiophene-2-carboxylic acid or the carboxylation of brominated thiophenes. smolecule.com The subsequent conversion to the carboxamide opens up another avenue for introducing molecular diversity. For example, in a study targeting anti-norovirus agents, the amide bond was formed using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP), linking the thiophene scaffold to other heterocyclic units. jst.go.jp Structure-activity relationship (SAR) studies have shown that the nature and position of halogen substituents on the thiophene ring are crucial for the biological activity of the final compounds, with 3,5-dihalo substitutions often proving effective. jst.go.jp

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of each starting material. tcichemicals.combeilstein-journals.org These reactions are valued for their atom economy and ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.org

While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the provided results, its structure suggests potential applicability. The Ugi reaction, for example, is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org A synthetic strategy could involve using the precursor, 3,5-dibromothiophene-2-carboxylic acid, in an Ugi reaction. Alternatively, the carboxamide itself, or the amine from which it could be derived, could potentially participate in variations of MCRs, leading to the rapid assembly of complex molecules with a thiophene core. The pursuit of novel molecular architectures for drug discovery often leverages MCRs to explore chemical space efficiently. beilstein-journals.org

Development of Conjugated Polymers and Organic Electronic Materials

Thiophene-based polymers are a cornerstone of organic electronics due to their favorable charge transport properties. smolecule.com this compound and its closely related precursors serve as essential monomeric units for creating functional polythiophenes used in various electronic devices.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are key materials in organic electronics. smolecule.com Polythiophenes are a prominent class of these polymers. The properties of polythiophenes can be finely tuned by introducing different substituents onto the thiophene ring of the monomeric units. mdpi.com

The bromine atoms in compounds like this compound make them ideal monomers for polymerization through cross-coupling reactions, such as debrominative polycondensation using zerovalent nickel catalysts. mdpi.com While research often highlights the polymerization of the parent 3,5-dibromothiophene or its ester derivatives, the carboxamide functionality offers a route to introduce specific properties, such as altered solubility, intermolecular interactions through hydrogen bonding, or attachment points for further functionalization of the polymer side chains. For example, the esterification of the precursor, 2,5-dibromothiophene-3-carboxylic acid, with chiral alcohols has been used to create chiral monomers for the synthesis of liquid crystalline polymers. mdpi.com A similar strategy employing amide bond formation could lead to polymers with unique self-assembly characteristics.

Monomer Precursor Type Polymerization Method Resulting Polymer Type Reference
Dibrominated ThiophenesDebrominative polycondensation (e.g., with Ni(0) catalysts)Functional Polythiophenes mdpi.com
Thiophene Carboxylic Acid DerivativesEsterification followed by polycondensationChiral, Liquid Crystalline Polythiophenes mdpi.com

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, finding use in circuits, sensors, and displays. smolecule.com The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Thiophene-based materials are widely explored for this purpose. smolecule.com

The aldehyde analog, 3,5-dibromothiophene-2-carbaldehyde, is a known building block for synthesizing materials like tetrathienoacene, which are employed in OFETs. smolecule.com These materials form the basis of organic semiconductors with enhanced performance. The structural features of the monomer, including the substitution pattern on the thiophene ring, directly influence the electronic properties and solid-state packing of the resulting polymer, which in turn dictates the charge mobility in an OFET device. By extension, polymers derived from this compound could be designed to have specific packing motifs due to the hydrogen-bonding capability of the amide group, potentially leading to favorable charge transport pathways. The development of new organic semiconductors with improved performance is an active area of research where versatile building blocks like this dibrominated thiophene derivative are highly valuable. smolecule.com

Constituents of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The compound this compound is a valuable building block in the synthesis of advanced organic electronic materials. Thiophene-based materials are well-regarded for their charge transport capabilities, making them suitable for use in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net The utility of this compound and its derivatives, such as 3,5-dibromothiophene-2-carboxylic acid, stems from their role as precursors in creating larger, high-performance organic semiconductors. researchgate.net

The key to its application lies in the two bromine atoms attached to the thiophene ring. These atoms serve as highly reactive sites for cross-coupling reactions, such as Suzuki and Stille couplings. nih.gov These reactions allow for the polymerization of the monomer, linking it with other aromatic units to form extended π-conjugated polymer chains. These polymers are the core components of the active layers in many OLED and OPV devices. For instance, derivatives like ethyl 2,5-dibromothiophene-3-carboxylate have been explicitly used to synthesize medium-to-low bandgap polymer semiconductors for high-efficiency organic solar cells. sygnaturediscovery.com The resulting polymers, such as PTQ2 and PBDB-TF-T1, demonstrate the successful application of dibrominated thiophene monomers in state-of-the-art organic photovoltaics. sygnaturediscovery.com

Design of Charge Transport Materials with Tunable Electronic Properties

The molecular architecture of this compound makes it an excellent platform for designing charge transport materials with finely tunable electronic properties. The inherent characteristics of the thiophene ring provide good charge mobility, while the bromine and carboxamide functional groups offer versatile handles for synthetic modification. researchgate.netnih.gov

The two bromine atoms at the 3- and 5-positions are particularly significant. They facilitate polymerization and the construction of complex π-conjugated systems through established cross-coupling reactions. nih.gov By carefully selecting the co-monomer to be coupled with the dibromothiophene unit, chemists can systematically alter the electronic structure of the resulting polymer. For example, copolymerization with electron-rich units can raise the energy levels of the highest occupied molecular orbital (HOMO), which is desirable for hole-transport materials. Conversely, coupling with electron-deficient units can lower the lowest unoccupied molecular orbital (LUMO), a key strategy for creating electron-transport materials.

This ability to tune the HOMO/LUMO energy levels allows for the precise engineering of the material's bandgap and its alignment with other materials in an electronic device, which is critical for efficient charge injection, transport, and device performance. acs.org The carboxamide group further expands the possibilities for modification, allowing for the attachment of various side chains that can influence solubility, film morphology, and intermolecular interactions—all of which are crucial for optimizing charge transport in the solid state. A study involving N,N-dimethylthiophene-3-carboxamide units in copolymers demonstrated that varying the monomer percentage could systematically widen the energy band gap, directly impacting the power conversion efficiencies of resulting solar cells. acs.org

Below is a table illustrating how hypothetical modifications to the this compound scaffold could be used to tune electronic properties for charge transport applications.

Modification StrategyTarget Position(s)Example Functional GroupExpected Effect on Electronic PropertiesApplication Target
Extend π-Conjugation 3- and 5- (via cross-coupling)Phenyl, BithiopheneNarrows bandgap, increases charge carrier mobility.High-mobility transistors, OPV donors
Introduce Electron-Donating Groups On coupled aromatic unitsAlkoxy (-OR), Alkyl (-R)Raises HOMO level, enhances hole transport.Hole Transport Layer (HTL) in OLEDs/OPVs
Introduce Electron-Withdrawing Groups On coupled aromatic unitsCyano (-CN), Fluoro (-F)Lowers LUMO level, enhances electron transport.Electron Transport Layer (ETL) in OLEDs/OPVs
Modify Side Chains On the carboxamide nitrogenLong alkyl chainsImproves solubility and processability, can affect molecular packing.Solution-processed electronics

This table presents theoretical effects based on established principles of materials chemistry.

Advanced Materials Science Applications Beyond Electronics

Role in the Fabrication of Chemical Sensing Platforms

Derivatives of this compound are promising candidates for the fabrication of chemical sensing platforms. The operational principle of many such sensors relies on conductive polymers, which can experience a measurable change in their electrical properties upon interaction with a target analyte. researchgate.net Thiophene-based polymers are particularly well-suited for this purpose due to their inherent conductivity and environmental stability. numberanalytics.com

This compound serves as a key monomer for synthesizing these functional polymers. Through polymerization, typically via cross-coupling reactions at the bromine sites, a conjugated polymer backbone is formed. The carboxamide group can be functionalized before or after polymerization to introduce specific recognition sites designed to bind with a particular analyte.

When the target chemical species interacts with the polymer, it can alter the polymer's electronic structure through mechanisms like doping, swelling, or disruption of the π-stacking. This change translates into a detectable signal, such as a change in resistance, current, or work function of the material. The versatility of the thiophene-carboxamide scaffold allows for the design of a wide array of sensors tailored to detect various chemical and biological species.

Potential as Scaffolds for Heterogeneous Catalytic Supports

The structure of this compound provides significant potential for its use in creating scaffolds for heterogeneous catalytic supports. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of sustainable chemistry, and the support material plays a crucial role in catalyst performance, stability, and recyclability. sygnaturediscovery.com

Polymers and frameworks derived from thiophene units are being explored for this purpose. Thiophene-based porous organic polymers (POPs) can be used as heterogeneous photocatalysts or as supports for catalytic species. researchgate.netrsc.org The high surface area, tunable porosity, and chemical stability of these materials make them excellent candidates for catalyst supports. researchgate.net

Specifically, polymers created from this compound could serve as a robust scaffold for anchoring catalytic metal nanoparticles or single-atom catalysts. rsc.org The sulfur atom in the thiophene ring and the nitrogen and oxygen atoms in the carboxamide group can act as anchoring points, binding to metal atoms and preventing them from leaching or agglomerating during the reaction. nih.gov For example, research has shown that thiophene-linked polymers can serve as substrates to stably anchor single transition metal atoms (like Cobalt), creating highly efficient electrocatalysts. rsc.org Similarly, thiophene-functionalized metal-organic frameworks (MOFs) have been developed that act as effective heterogeneous catalysts for various organic reactions. acs.orgacs.org The ability to create a porous, functionalized, and stable polymer from the this compound monomer makes it a highly promising building block for the next generation of advanced heterogeneous catalyst supports.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for 3,5-Dibromothiophene-2-carboxamide

The development of eco-friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research in this area for this compound is anticipated to move beyond traditional batch processes, which often involve harsh reagents and generate significant waste. A key focus will be on continuous flow chemistry, a technique that offers superior control over reaction parameters, enhanced safety, and scalability. The use of microreactors can lead to higher yields and purity while minimizing solvent and energy consumption.

Another promising avenue is the exploration of C-H activation methodologies. Direct C-H functionalization of a thiophene-2-carboxamide precursor would represent a more atom-economical approach compared to classical multi-step syntheses that often rely on pre-functionalized starting materials. Research into novel catalytic systems, potentially involving earth-abundant metals, could pave the way for a more sustainable production of this compound and its analogues.

Advanced Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry offers a powerful toolkit for the in silico design and screening of novel this compound derivatives. By employing techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic and photophysical properties of yet-to-be-synthesized molecules. This predictive power can significantly accelerate the discovery of new materials with tailored characteristics for specific applications, such as organic electronics or sensing.

For instance, computational models can be used to simulate how modifications to the carboxamide group or substitution at the bromine positions would affect the molecule's frontier molecular orbitals (HOMO and LUMO levels), which are crucial for its performance in organic solar cells or organic light-emitting diodes (OLEDs). Molecular dynamics simulations can provide insights into the solid-state packing and morphology of these derivatives, which are key determinants of charge transport in organic thin-film transistors.

The virtual screening of large libraries of potential derivatives will enable a more focused and efficient synthetic effort. By identifying the most promising candidates computationally, experimental work can be directed towards molecules with the highest probability of success, saving time and resources.

Integration into Hybrid Organic-Inorganic Material Systems

The incorporation of this compound into hybrid organic-inorganic materials is a compelling area for future research. The carboxamide and bromo- functionalities can serve as anchoring points for binding to inorganic components, such as metal oxides (e.g., TiO₂, ZnO) or quantum dots. This integration can lead to novel materials with synergistic properties, combining the processability and tunable electronic properties of the organic component with the stability and high charge carrier mobility of the inorganic counterpart.

In the context of perovskite solar cells, derivatives of this compound could be explored as hole-transporting materials or as passivating agents at the perovskite/charge-transport layer interface. The thiophene (B33073) core is known for its excellent charge-transport capabilities, and the polar carboxamide group could facilitate favorable interactions with the perovskite surface, reducing defects and improving device efficiency and stability.

Furthermore, the development of metal-organic frameworks (MOFs) incorporating this thiophene derivative as a linker is another exciting prospect. The resulting MOFs could exhibit interesting porous structures and electronic properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

Development of Quantitative Structure-Property Relationships for Tunable Performance in Advanced Materials

Quantitative Structure-Property Relationship (QSPR) modeling represents a data-driven approach to understanding and predicting the properties of materials. By establishing a mathematical correlation between the structural features of this compound and its derivatives and their observed properties, QSPR models can provide valuable guidelines for molecular design.

For example, a QSPR model could be developed to predict the thermal stability, solubility, or even the electronic absorption/emission wavelengths of a series of related thiophene-2-carboxamides based on a set of calculated molecular descriptors. These descriptors can encode information about the molecule's topology, geometry, and electronic structure.

The development of robust and predictive QSPR models requires a sufficiently large and diverse dataset of molecules with experimentally determined properties. Future work should therefore focus on the systematic synthesis and characterization of a library of this compound derivatives to generate the necessary data for building these models. The insights gained from QSPR studies will be invaluable for the rational design of new materials with optimized performance for targeted applications.

Unexplored Reactivity Profiles and Potential Catalytic Roles of this compound

The rich functionality of this compound suggests that its reactivity has not yet been fully explored. The two bromine atoms are ripe for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which would allow for the facile introduction of a wide range of organic substituents. This opens up a vast chemical space for the synthesis of complex, conjugated molecules for advanced applications.

The carboxamide group itself can undergo further chemical transformations. For example, its hydrolysis, reduction, or conversion to other functional groups like nitriles or thioamides could provide access to new classes of thiophene derivatives with distinct properties.

Beyond its role as a building block, the potential for this compound and its derivatives to act as catalysts or ligands in catalysis is an intriguing, yet unexplored, area. The presence of sulfur, nitrogen, and oxygen atoms provides potential coordination sites for metal centers. The design of novel ligands based on this scaffold could lead to new catalysts with unique reactivity and selectivity for a variety of organic transformations. The investigation into its potential role in organocatalysis, where the molecule itself promotes a chemical reaction without the need for a metal, is also a worthwhile pursuit.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3,5-dibromothiophene-2-carboxamide, and what methodological considerations are critical for optimizing yield?

  • Methodology : Begin with bromination of thiophene-2-carboxamide using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) at 0–5°C to minimize side reactions. Double bromination at the 3,5-positions requires stoichiometric control and catalytic Lewis acids (e.g., FeBr₃) to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of mono-brominated byproducts. Yield optimization hinges on reaction time (6–12 hours) and temperature control to prevent decomposition.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm bromine substitution patterns by analyzing aromatic proton splitting (e.g., coupling constants J = 3–5 Hz for thiophene ring protons) and deshielding effects from electronegative bromine atoms .
  • Mass Spectrometry (HRMS) : Validate molecular weight (M⁺ at m/z ~278.84 for C₅H₃Br₂NOS) and isotopic patterns characteristic of dibromo compounds.
  • X-ray Diffraction : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding via carboxamide groups) .

Q. How can researchers troubleshoot low purity or unexpected byproducts during synthesis?

  • Methodology : Monitor reaction progress via TLC or HPLC. If impurities persist, consider:

  • Recrystallization : Use ethanol/water mixtures to isolate the target compound.
  • Reaction Solvent Screening : Switch from DMF to THF if hydrolysis of the carboxamide group occurs.
  • Bromination Efficiency : Use excess Br₂ (1.2–1.5 equivalents per bromine) and ensure anhydrous conditions to avoid competing hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in thiophene-2-carboxamide derivatives?

  • Methodology : Computational studies (DFT calculations) can predict electron density distribution in the thiophene ring. Bromine electrophiles preferentially attack positions with higher electron density (ortho/para to the carboxamide group). Experimentally, substituent effects can be probed via Hammett plots or kinetic isotope effects .

Q. How can this compound serve as a precursor for functional materials, and what challenges arise in its derivatization?

  • Methodology : The compound is a key intermediate for π-conjugated polymers (e.g., via Suzuki coupling with boronic acids). Challenges include:

  • Steric Hindrance : Bulky bromine atoms may reduce coupling efficiency; optimize using Pd(OAc)₂/XPhos catalysts and microwave-assisted heating.
  • Solubility : Modify side chains (e.g., alkylation of the carboxamide) to enhance solubility in organic solvents for polymerization .

Q. How should researchers address contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodology : Conduct controlled experiments varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. DMF). Use Design of Experiments (DoE) to identify interaction effects. Compare yields and byproduct profiles across studies to isolate critical variables .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Methodology :

  • Molecular Modeling : Use Gaussian or ORCA for transition-state analysis of bromine displacement reactions.
  • Docking Studies : Predict binding affinities for drug-design applications (e.g., kinase inhibition) by simulating interactions with target proteins .

Q. What methodologies are appropriate for assessing the environmental or toxicological impact of this compound in interdisciplinary studies?

  • Methodology :

  • Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (LC₅₀/EC₅₀).
  • Degradation Studies : Perform photolysis or biodegradation experiments under simulated environmental conditions, analyzing metabolites via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.